Sub-Nanomolar PDE4B1 Inhibition: Potency Differentiation from Structurally Related Pyrimidine-Piperazine Hybrids
The target compound demonstrates an IC₅₀ of 0.316 nM against full-length human recombinant PDE4B1 using a scintillation proximity assay with [³H]-cAMP as substrate [1]. This sub-nanomolar potency positions the compound at the extreme high end of activity within the purine-piperazine-pyrimidine chemical space. For perspective, a structurally distinct but topologically related quinoxaline analog bearing the identical 4-(trifluoromethyl)pyrimidin-2-yl-piperazine motif exhibits an IC₅₀ of 600 nM against the unrelated target protein O-GlcNAcase [2]—a difference of approximately 1,900-fold, illustrating the dramatic target-specific potency differentiation achievable through modification of the heterocyclic core.
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.316 nM against PDE4B1 |
| Comparator Or Baseline | Related quinoxaline analog (6-(1-(4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)ethyl)quinoxaline) shows IC₅₀ = 600 nM against O-GlcNAcase (target-different comparison) |
| Quantified Difference | ~1,900-fold greater potency observed for the target compound on PDE4B1, though measured against a different target |
| Conditions | Full-length human recombinant PDE4B1; scintillation proximity assay; [³H]-cAMP substrate (BindingDB assay data) |
Why This Matters
Sub-nanomolar activity on PDE4B1 is a quantifiable attribute that differentiates this compound's potency magnitude from other chemotype members evaluated against distinct targets, providing a procurement anchor for PDE4-focused programs.
- [1] BindingDB Entry BDBM50148240 / CHEMBL3763271. Affinity Data: IC₅₀ = 0.316 nM for human PDE4B1. Assay: Inhibition of full length human recombinant PDE4B1 using [³H]-cAMP as substrate by scintillation proximity assay. View Source
- [2] BindingDB Entry BDBM408190. Affinity Data: IC₅₀ = 600 nM for human Protein O-GlcNAcase. Ligand: 6-(1-(4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)ethyl)quinoxaline. Source: US10336775, Example 94; US11046712, No 94. View Source
